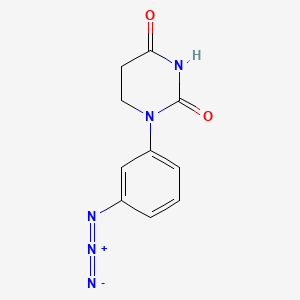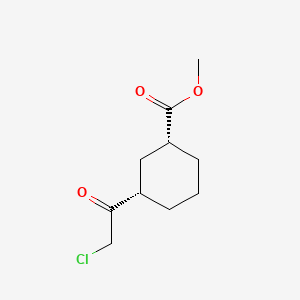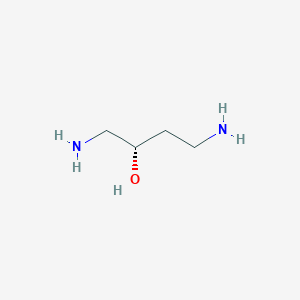
(2S)-1,4-Diaminobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1,4-Diaminobutan-2-ol is an organic compound with the molecular formula C4H12N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,4-Diaminobutan-2-ol typically involves the reduction of 2,5-diketopiperazine derivatives. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is carried out in an aqueous or alcoholic solvent at room temperature, yielding this compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of suitable precursors. This process is typically conducted in a high-pressure reactor using a metal catalyst such as palladium on carbon (Pd/C). The reaction conditions include elevated temperatures and pressures to ensure complete reduction and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1,4-Diaminobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of tetraamines.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions include imines, oximes, tetraamines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2S)-1,4-Diaminobutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-1,4-Diaminobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access. The pathways involved often include modulation of enzyme kinetics and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminobutane: Similar in structure but lacks the hydroxyl group.
2-Amino-1-butanol: Contains a hydroxyl group but only one amino group.
1,3-Diaminopropan-2-ol: Similar functional groups but different carbon chain length.
Uniqueness
(2S)-1,4-Diaminobutan-2-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups
Eigenschaften
CAS-Nummer |
24177-21-7 |
|---|---|
Molekularformel |
C4H12N2O |
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
(2S)-1,4-diaminobutan-2-ol |
InChI |
InChI=1S/C4H12N2O/c5-2-1-4(7)3-6/h4,7H,1-3,5-6H2/t4-/m0/s1 |
InChI-Schlüssel |
HXMVNCMPQGPRLN-BYPYZUCNSA-N |
Isomerische SMILES |
C(CN)[C@@H](CN)O |
Kanonische SMILES |
C(CN)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


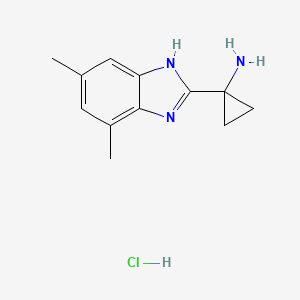
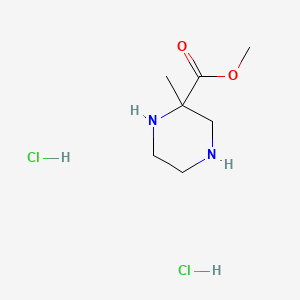
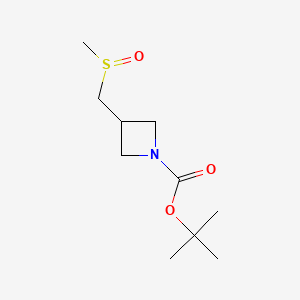
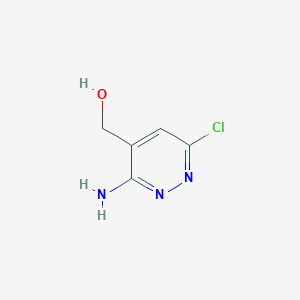
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine](/img/structure/B13465485.png)
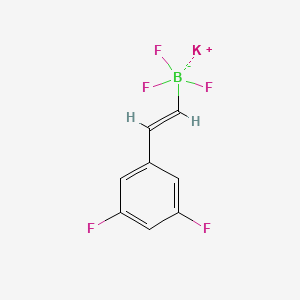
![2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13465501.png)
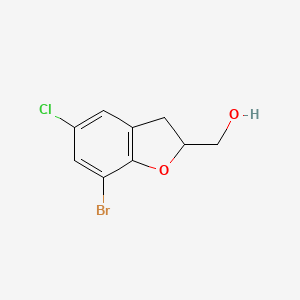
![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
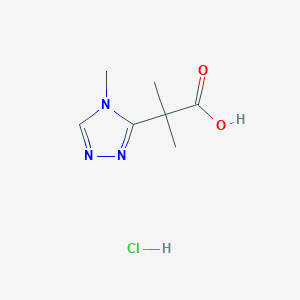
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)
